molecular formula C20H15N3O3S B15030178 (5E)-5-(1H-indol-3-ylmethylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-(1H-indol-3-ylmethylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15030178
M. Wt: 377.4 g/mol
InChI Key: GNZBZMYYDQMTOT-ZRDIBKRKSA-N
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Description

(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring an indole moiety, a methoxyphenyl group, and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the diazinane-4,6-dione core and the sulfanylidene group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The indole and methoxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with modified functional groups.

Scientific Research Applications

(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the methoxyphenyl group can modulate the compound’s activity. The sulfanylidene and diazinane-4,6-dione core play crucial roles in the compound’s stability and reactivity.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C20H15N3O3S/c1-26-14-8-6-13(7-9-14)23-19(25)16(18(24)22-20(23)27)10-12-11-21-17-5-3-2-4-15(12)17/h2-11,25H,1H3,(H,22,24,27)/b12-10+

InChI Key

GNZBZMYYDQMTOT-ZRDIBKRKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

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